molecular formula C19H16BrN3O2S B3128645 Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate CAS No. 338965-85-8

Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Cat. No. B3128645
CAS RN: 338965-85-8
M. Wt: 430.3 g/mol
InChI Key: YZCKRNONKKZHAI-UHFFFAOYSA-N
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Description

“Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate” is a chemical compound . It belongs to the class of 1,2,4-triazines, which are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure .


Molecular Structure Analysis

The molecular formula of this compound is C19H16BrN3O2S . It contains a 1,2,4-triazine ring, which is a six-membered heterocyclic ring with three nitrogen atoms . The structure also includes a sulfanyl group attached to a 4-bromophenyl group and a 4-methylphenyl group .

Scientific Research Applications

Synthetic Strategies and Biological Activities

Synthetic Strategies and Chemical Reactivities

  • Triazine derivatives, including Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, have been studied for their synthetic strategies and chemical reactivities. These compounds exhibit significant interest due to their applications in medicinal, pharmacological, and biological fields as drugs, semi-drugs, and bioactive systems. A review of the literature highlights advances in the synthesis of sulfur-bearing 1,2,4-triazin-5-one derivatives and their reactivity towards various reagents under different conditions. The biological evaluation of these systems includes their anticancer, anti-HIV, antimicrobial activities, and their enzymatic effects, demonstrating the compound's potential as a versatile bioactive molecule (Makki, Abdel-Rahman, & Alharbi, 2019).

Heterocyclic Compounds Bearing Triazine Scaffold

Biological Significance of Triazine Derivatives

  • The triazine scaffold, integral to Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, is a critical structure in medicinal chemistry. Triazine derivatives have been synthesized and evaluated across a broad spectrum of biological activities, including antimicrobial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, and anticonvulsant activities. This underscores the potential of Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate and similar compounds in drug development, offering a foundation for future pharmacological exploration (Verma, Sinha, & Bansal, 2019).

Novel Derivatives and Patent Insights

Innovations in Triazole Derivatives

  • Recent patents on 1,2,4-triazole derivatives, including structures analogous to Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate, reveal ongoing innovation in this chemical class. The focus on developing new synthesis methods and evaluating biological activities for these compounds highlights their importance in addressing various health challenges. These efforts reflect the dynamic nature of research on triazole derivatives, emphasizing their role in creating new therapeutic agents (Ferreira et al., 2013).

properties

IUPAC Name

ethyl 5-(4-bromophenyl)sulfanyl-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2S/c1-3-25-19(24)16-18(26-15-10-8-14(20)9-11-15)21-17(23-22-16)13-6-4-12(2)5-7-13/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCKRNONKKZHAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)SC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-[(4-bromophenyl)sulfanyl]-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

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